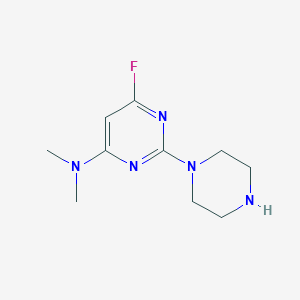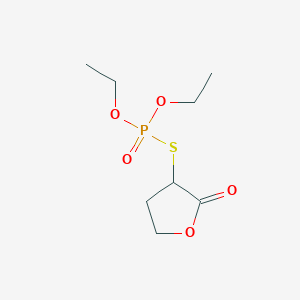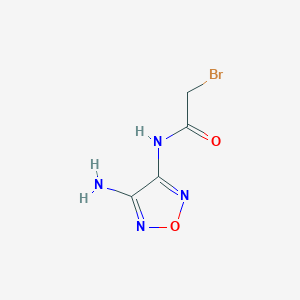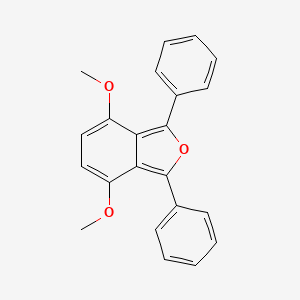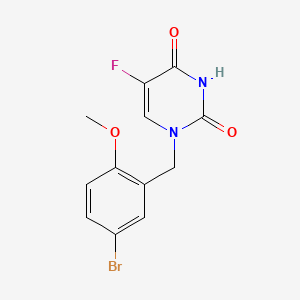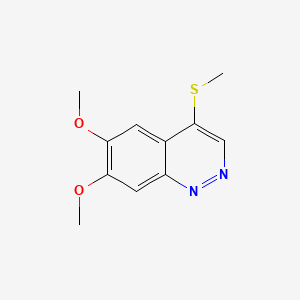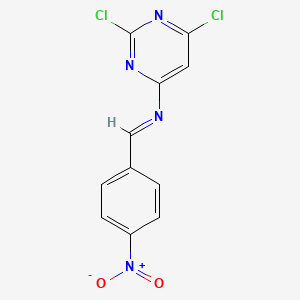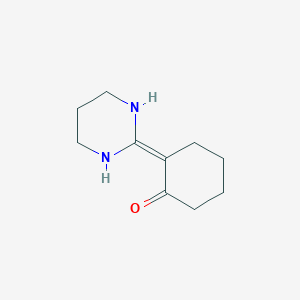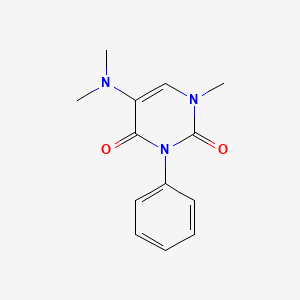![molecular formula C18H18N4O2 B15214555 Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]- CAS No. 671225-38-0](/img/structure/B15214555.png)
Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a phenoxyphenyl group attached to a pyrimidine ring, which is further connected to an ethanol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby disrupting cell signaling pathways that are crucial for cell growth and proliferation . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar pyrimidine core structure and has been studied for its antitubercular activity.
4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenylacrylamide: Another pyrimidine derivative with potential as a protein kinase inhibitor.
Uniqueness
What sets 2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol apart from these similar compounds is its unique combination of a phenoxyphenyl group and an ethanol moiety. This structural feature may contribute to its distinct biological activity and potential therapeutic applications .
Properties
CAS No. |
671225-38-0 |
|---|---|
Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[[2-(4-phenoxyanilino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C18H18N4O2/c23-13-12-19-17-10-11-20-18(22-17)21-14-6-8-16(9-7-14)24-15-4-2-1-3-5-15/h1-11,23H,12-13H2,(H2,19,20,21,22) |
InChI Key |
YERNPLQFPFOPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


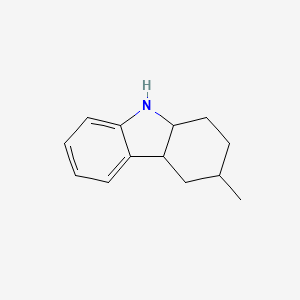

![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)

![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
